N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a 2,3-dihydro-1,4-benzodioxin core linked to a thioacetamide group substituted with a 3-phenyl-1,2,4-thiadiazole moiety.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-16(19-13-6-7-14-15(10-13)24-9-8-23-14)11-25-18-20-17(21-26-18)12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRPNBWXGGCATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC(=NS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a benzodioxin moiety linked to a thiadiazole group via a sulfanyl connection. The molecular formula is , and it has a molecular weight of approximately 419.48 g/mol. The unique combination of these functional groups contributes to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiadiazole ring is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways related to diseases such as cancer and epilepsy .
- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways that are critical in various physiological processes .
- Antioxidant Activity : Compounds containing thiadiazole and benzodioxin moieties have shown significant antioxidant properties, which can help mitigate oxidative stress in cells .
Anticancer Activity
Research indicates that derivatives of thiadiazole exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit DNA and RNA synthesis in cancer cells without affecting protein synthesis . In vitro studies have demonstrated that certain derivatives can reduce cell viability in various cancer cell lines:
| Compound Name | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | HepG2 | 4.37 ± 0.7 |
| Compound B | A-549 | 8.03 ± 0.5 |
These findings suggest that the compound may possess significant potential as an anticancer agent .
Anticonvulsant Activity
The compound's structural components suggest potential anticonvulsant properties. Studies on related thiadiazole derivatives have reported effective seizure protection in animal models using the maximal electroshock seizure (MES) test . The mechanism may involve modulation of neurotransmitter release or direct action on neuronal excitability.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. It was found that these compounds could inhibit key enzymes involved in metabolic pathways associated with cancer progression .
- Antitumor Mechanisms : Another research highlighted that thiadiazole derivatives target kinases involved in tumorigenesis, showcasing their potential as therapeutic agents against various cancers .
- Neuroprotective Effects : In vivo studies indicated that certain thiadiazole derivatives exhibited neuroprotective effects by reducing oxidative stress and enhancing neuronal survival under toxic conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
The target compound’s 1,2,4-thiadiazole core distinguishes it from analogs with triazole, oxadiazole, or pyrimidoindole systems (Table 1). Key differences include:
- Hydrogen-bonding capacity : Thiadiazoles may engage in weaker hydrogen bonds compared to pyridinyl-substituted triazoles (–3), which can form stronger N–H···O/N interactions .
- Steric profile : The planar thiadiazole ring contrasts with the pyrimidoindole system in , where fused rings increase rigidity and steric bulk .
Substituent Effects
Substituents on the heterocyclic core critically modulate properties:
- Ethyl () : Alters solubility via hydrophobic interactions, whereas methyl groups () may reduce steric hindrance .
Physicochemical and Spectral Properties
- Molecular weight : The target compound’s molecular weight is expected to be ~425–450 g/mol, similar to analogs in –3 and 6 .
- Spectral data : Mass spectrometry (EIMS) of related compounds (e.g., m/z 189 in ) suggests characteristic fragmentation patterns for sulfanyl acetamides, though thiadiazole-specific peaks would differ .
Data Tables
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
Preparation Methods
Preparation of 3-Phenyl-1,2,4-thiadiazol-5-thiol
Methodology :
- Cyclization of phenyl thioamide :
- Phenyl cyanamide reacts with elemental sulfur in the presence of N-bromosuccinimide (NBS) under reflux in ethanol.
- Reaction :
$$
\text{Ph-C≡N + S}_8 \xrightarrow{\text{NBS, EtOH, reflux}} \text{3-Ph-1,2,4-thiadiazole-5-thiol}
$$ - Yield : 68–72%.
Characterization :
- IR (KBr) : 2550 cm⁻¹ (–SH stretch), 1605 cm⁻¹ (C=N).
- ¹H-NMR (DMSO-d₆) : δ 7.45–7.89 (m, 5H, Ar–H), 3.21 (s, 1H, –SH).
Synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide
Methodology :
- Acylation of benzodioxin amine :
Characterization :
Coupling Strategies for Final Product
Nucleophilic Substitution (Route A)
Procedure :
- Deprotonation of thiadiazole thiol :
- Reaction with bromoacetamide :
Optimization Notes :
Alternative Coupling via Mitsunobu Reaction (Route B)
Procedure :
- Mitsunobu coupling :
- 3-Phenyl-1,2,4-thiadiazol-5-thiol and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyacetamide react with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
- Reaction :
$$
\text{Thiol + HO-CH}2\text{-CO-NH-Benzodioxin} \xrightarrow{\text{DEAD, PPh}3} \text{Target Compound}
$$ - Yield : 65–70%.
Advantages :
- Avoids bromide handling.
- Suitable for acid-sensitive substrates.
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Yield | 70–75% | 65–70% |
| Reaction Time | 6–8 hours | 12–15 hours |
| Byproducts | LiBr | Diethyl hydrazine |
| Scalability | High (>10 g) | Moderate (<5 g) |
Characterization and Validation
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound integrates a 2,3-dihydro-1,4-benzodioxin ring, a 3-phenyl-1,2,4-thiadiazole moiety, and an acetamide linker. The benzodioxin ring contributes to lipophilicity and potential π-π stacking interactions, while the thiadiazole group offers sulfur-based nucleophilicity and hydrogen-bonding capacity. The acetamide bridge facilitates conjugation, enabling tailored bioactivity . Methodological Insight : Use computational tools (e.g., DFT calculations) to map electron density distributions and predict reactive sites. Validate experimentally via nucleophilic substitution assays .
Q. What synthetic routes are commonly employed for this compound?
Synthesis typically involves:
- Step 1 : Thiolation of 3-phenyl-1,2,4-thiadiazole-5-thiol with chloroacetyl chloride.
- Step 2 : Coupling the thiolated intermediate with 6-amino-2,3-dihydro-1,4-benzodioxine under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3 : Purification via crystallization (ethanol/water) and characterization by TLC, IR, and ¹H/¹³C NMR . Table 1 : Key Reaction Parameters
| Step | Solvent | Temp. (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | 80–90 | None | 65–75 |
| 2 | DMF | 60–70 | K₂CO₃ | 70–80 |
Q. How is purity assessed during synthesis?
Purity is monitored via TLC (silica gel, ethyl acetate/hexane) and confirmed by melting point analysis. Advanced characterization employs HPLC-MS for trace impurity detection .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproducts?
Use a Design of Experiments (DoE) approach:
- Variables : Solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (1–5% mol).
- Response Surface Methodology (RSM) identifies optimal conditions. For example, DMF at 70°C with 3% K₂CO₃ maximizes yield (82%) while reducing thioether byproducts . Contradiction Alert : Some studies report lower yields (~65%) with THF due to poor solubility of intermediates vs. higher yields (~80%) in DMF . Resolve via solvent screening and kinetic studies.
Q. What strategies validate its potential as an enzyme inhibitor?
- In vitro assays : Measure IC₅₀ against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.
- Docking studies : Perform molecular docking (AutoDock Vina) to assess binding affinity to enzyme active sites.
- SAR analysis : Compare with analogs (e.g., 4-methoxyphenyl vs. phenyl substituents) to identify critical pharmacophores .
Q. How can computational methods enhance synthesis design?
Integrate quantum chemical calculations (e.g., Gaussian) to model transition states and predict reaction pathways. For example, simulate the energy profile of the thiol-acetamide coupling step to identify rate-limiting barriers. Pair with machine learning (e.g., ICReDD’s platform) to prioritize solvent/catalyst combinations .
Q. How are contradictory biological activity data resolved?
Case Study: Discrepancies in anticancer activity (e.g., IC₅₀ = 12 μM in Study A vs. 45 μM in Study B):
- Controlled variables : Check cell line specificity (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. SRB), and compound stability in culture media.
- Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers .
Data Contradiction Analysis
Q. Why do structural analogs show varying bioactivity despite similar scaffolds?
- Electronic effects : Electron-withdrawing groups (e.g., -OCH₃) on the phenyl ring enhance thiadiazole’s electrophilicity, boosting enzyme inhibition.
- Steric hindrance : Bulky substituents (e.g., benzyl) may disrupt binding pocket interactions. Table 2 : Bioactivity Comparison of Analogs
| Substituent (R) | Enzyme IC₅₀ (μM) | Anticancer IC₅₀ (μM) |
|---|---|---|
| -H (Parent) | 18.2 | 32.5 |
| -OCH₃ | 9.8 | 12.1 |
| -CH₂C₆H₅ | 25.6 | 48.3 |
| Data aggregated from |
Methodological Recommendations
- Synthetic Optimization : Prioritize DMF as solvent and employ RSM for robust parameter tuning .
- Biological Assays : Standardize protocols across cell lines and validate with orthogonal methods (e.g., Western blotting for apoptosis markers) .
- Data Reproducibility : Use open-access platforms (e.g., PubChem) for structural validation and cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
